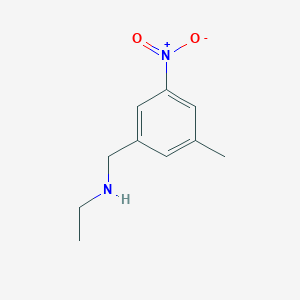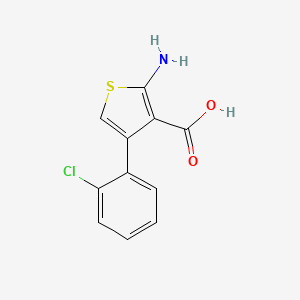
4-(aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride is a chemical compound with a benzamide structure, featuring an aminomethyl group and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with 2-hydroxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like NaOH (sodium hydroxide).
Major Products Formed
Oxidation: Formation of 4-(aminomethyl)-N-(2-oxoethyl)benzamide.
Reduction: Formation of 4-(aminomethyl)-N-(2-aminoethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(aminomethyl)benzoic acid: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.
N-(2-hydroxyethyl)benzamide: Lacks the aminomethyl group, affecting its biological activity and applications.
4-(aminomethyl)-N-(2-methoxyethyl)benzamide:
Uniqueness
4-(aminomethyl)-N-(2-hydroxyethyl)benzamide hydrochloride is unique due to the presence of both aminomethyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H15ClN2O2 |
|---|---|
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N-(2-hydroxyethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-7-8-1-3-9(4-2-8)10(14)12-5-6-13;/h1-4,13H,5-7,11H2,(H,12,14);1H |
Clave InChI |
CJNWRBVUNORFBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)C(=O)NCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-](/img/structure/B12068562.png)





![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)



![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)


